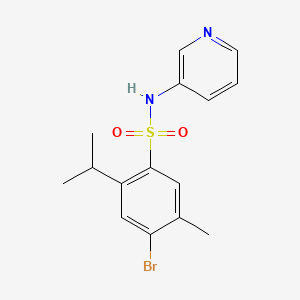![molecular formula C17H19NO5S B13376793 3-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13376793.png)
3-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzoic acid moiety linked to a sulfonamide group, which is further substituted with an ethoxy and two methyl groups on the phenyl ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process. One common method starts with the sulfonation of 4-ethoxy-2,3-dimethylphenylamine to introduce the sulfonyl group. This is followed by a coupling reaction with 3-aminobenzoic acid under suitable conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or pyridine to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the best catalysts and solvents for the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Aplicaciones Científicas De Investigación
3-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in protein binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates of enzymes, allowing the compound to act as a competitive inhibitor. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The ethoxy and methyl groups on the phenyl ring can also influence the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethoxy-2,3-dimethylbenzenesulfonamide: Similar structure but lacks the benzoic acid moiety.
3-Aminobenzoic acid: Contains the benzoic acid moiety but lacks the sulfonamide group.
N-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl)glycine: Similar sulfonamide structure but with a glycine moiety instead of benzoic acid.
Uniqueness
3-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid is unique due to the combination of its sulfonamide and benzoic acid moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H19NO5S |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
3-[(4-ethoxy-2,3-dimethylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C17H19NO5S/c1-4-23-15-8-9-16(12(3)11(15)2)24(21,22)18-14-7-5-6-13(10-14)17(19)20/h5-10,18H,4H2,1-3H3,(H,19,20) |
Clave InChI |
BBZXOPZERINDJZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone](/img/structure/B13376711.png)
![5-(3-methoxyphenyl)-8,8-dimethyl-2-(2-oxopropylsulfanyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13376715.png)


![N-[({5-[(4-benzyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]-N'-methylurea](/img/structure/B13376732.png)
![2-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13376737.png)

![1-[5-(4-bromophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B13376748.png)
![3-Methylpyrimido[1,2-a]benzimidazole-2,4-diol](/img/structure/B13376751.png)
![(4Z)-4-[[2-(4-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one](/img/structure/B13376772.png)
acetate](/img/structure/B13376774.png)
![9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B13376779.png)
![3-[(1-Adamantylcarbonyl)oxy]-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyridinium](/img/structure/B13376782.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-methylpropan-1-amine](/img/structure/B13376785.png)
